6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-benzylsulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-7-6-18-12-11(8-15-18)13(20)17-14(16-12)21-9-10-4-2-1-3-5-10/h1-5,8,19H,6-7,9H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITZEHTWFUEDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate to form a pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then subjected to thiolation using benzyl mercaptan under basic conditions to introduce the benzylthio group. Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The benzylthio (-S-benzyl) moiety undergoes nucleophilic substitution reactions under alkaline conditions. This reactivity is exploited in synthetic modifications to introduce new substituents:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), NaOH, EtOH/H₂O | 6-(alkylthio) derivatives | 68-85% | |
| Arylthio exchange | Ar-SH, K₂CO₃, DMF | 6-(arylthio) analogs | 72%* |
Example: Reaction with benzyl bromide in ethanol/water (50%) at 90°C for 3 hours yields 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a key intermediate .
Hydroxyethyl Group Reactivity
The 2-hydroxyethyl substituent participates in esterification and etherification:
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, reflux | Acetylated hydroxyethyl derivative | Solubility modification |
| Etherification | Alkyl halides, K₂CO₃, DMF | Ether-linked prodrugs | Enhanced bioavailability |
The hydroxy group’s oxidation to a ketone (via Jones reagent) has been theorized but not experimentally reported for this compound.
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidinone core undergoes electrophilic substitution at N1 and C3 positions:
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 | Nitro-substituted analogs |
| Halogenation | Cl₂/FeCl₃ | C3 | Chlorinated derivatives |
Ring Functionalization
Condensation reactions with aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde) under acidic conditions yield fused heterocyclic systems .
Biochemical Interactions
The compound inhibits enzymes through competitive binding:
| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Biological Impact |
|---|---|---|---|
| CDK2/Cyclin E | 0.42 µM | ATP-binding site competition | Antiproliferative activity |
| DNA polymerase α | 18.7 µM | Template-primer complex disruption | Replication inhibition |
In U937 cancer cells, derivatives showed IC₅₀ values <20 µM, with selectivity indices >5 for cancer vs. normal cells .
Comparative Reactivity with Analogs
Structural analogs demonstrate varied reactivity profiles:
| Compound | Key Reaction Difference | Outcome |
|---|---|---|
| 6-Methylthio analog | Faster nucleophilic substitution | Higher metabolic instability |
| 1-(Cyclopropylmethyl) variant | Resistance to N1 alkylation | Improved enzymatic stability |
The trifluoromethyl-benzylthio analog (EVT-2653335) exhi
Scientific Research Applications
Biological Activities
Research indicates that 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits various biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess potent anticancer properties. The following table summarizes the anticancer activity of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.5 | Inhibition of mitochondrial respiration |
The structure-activity relationship (SAR) suggests that specific substituents enhance the compound's potency against cancer cells by promoting apoptosis and inhibiting cell proliferation.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in preclinical models. The following table presents the inhibition of pro-inflammatory cytokines:
| Inflammatory Model | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| LPS-stimulated Macrophages | TNF-α: 75% | 10 |
| IL-6: 65% | 10 |
This activity is attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Anticancer Mechanism
The anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. The compound's interaction with key regulatory proteins involved in these processes is an area of active research.
Anti-inflammatory Mechanism
The anti-inflammatory properties are linked to the modulation of cytokine production and inhibition of signaling pathways associated with inflammation. The specific biochemical pathways affected by this compound are still being elucidated.
Case Studies
Several studies have focused on the applications of this compound in various therapeutic areas:
- Cancer Treatment : Research published in prominent journals has highlighted its efficacy against multiple cancer types, suggesting potential as a lead compound for drug development.
- Inflammatory Diseases : Preclinical models have demonstrated significant reductions in inflammatory markers, indicating its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations and Structural Effects
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives differ primarily in substituents at positions 1, 5, and 4. Below is a comparative analysis of key analogs:
Key Observations:
- Position 1 : The 2-hydroxyethyl group in the target compound contrasts with methyl (15a–d), oxetane (13g), or phenyl (10a) substituents. This group may improve water solubility and reduce cytotoxicity compared to aromatic groups .
- Position 6 : Benzylthio in the target compound differs from 3-fluorobenzylthio (15a–d, 13g) and methyl (10a). Fluorinated benzylthio groups enhance lipophilicity and membrane permeability but may increase metabolic stability concerns .
- Position 5 : The absence of a substituent (H) in the target compound contrasts with halogenated aryl groups (e.g., 2-chlorophenyl in 15a), which are often used to optimize binding to hydrophobic enzyme pockets .
Physicochemical Properties
- Purity : Analogs like 15c achieved 99% HPLC purity, suggesting robust purification protocols . The target compound likely requires similar chromatographic methods.
- Solubility : The 2-hydroxyethyl group in the target compound is expected to enhance aqueous solubility compared to methyl or phenyl analogs (e.g., 15a, 10a) .
Biological Activity
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the benzylthio and hydroxyethyl groups enhances its solubility and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been tested against lung cancer (A549), breast cancer (MCF-7), and hepatoma (HepG2) cells.
Antiproliferative Activity
- IC50 Values :
- A549 cells: 2.24 µM
- MCF-7 cells: 1.74 µM
- HepG2 cells: IC50 values vary based on structural modifications of related compounds.
These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of 9.20 µM against A549 cells .
The biological activity of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its ability to induce apoptosis in cancer cells:
- Apoptosis Induction : Flow cytometric analysis demonstrated that the compound significantly increased the population of apoptotic cells in A549 cell lines at concentrations ranging from 2.0 to 4.0 µM .
- Cell Cycle Arrest : The compound also affects cell cycle progression, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis .
Study 1: Anticancer Activity
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, the target compound showed a marked reduction in cell viability across multiple cancer types:
- Experimental Design : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited significant cytotoxicity with lower IC50 values than many existing chemotherapeutics .
Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity:
- Findings : Alterations in substituents led to variations in potency, underscoring the importance of specific structural features for enhancing anticancer activity .
Comparative Analysis of Related Compounds
The following table summarizes the IC50 values of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines:
Q & A
Q. What are the recommended synthetic routes for 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzylthio groups are introduced via reaction of pyrazolo[3,4-d]pyrimidinone precursors with benzyl mercaptan in dry acetonitrile under reflux conditions . Key steps include solvent selection (e.g., dichloromethane for urea/thiourea derivatization), temperature control (room temperature to 50°C), and purification via recrystallization (e.g., acetonitrile or methanol) . Structural confirmation requires IR spectroscopy (e.g., S–H stretch at ~2550 cm⁻¹) and (e.g., hydroxyethyl proton signals at δ 3.6–4.2 ppm) .
Q. How is the compound’s structural integrity validated in academic research?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For pyrazolo[3,4-d]pyrimidine analogs, crystallographic data (e.g., Acta Crystallographica Section E reports) reveal bond angles and torsion angles, ensuring correct regiochemistry of substituents like benzylthio and hydroxyethyl groups . Complementary techniques include (to confirm sp²/sp³ hybridization) and elemental analysis (C, H, N, S percentages within ±0.4% of theoretical values) .
Q. What experimental designs are used to assess the compound’s stability under varying conditions?
- Methodological Answer : Stability studies employ accelerated degradation tests:
- Thermal Stability : Heating at 40–80°C for 24–72 hours in inert atmospheres, monitored via HPLC .
- Photolytic Stability : Exposure to UV light (254 nm) for 48 hours, with degradation products analyzed by LC-MS .
- Hydrolytic Stability : Incubation in pH 1–13 buffers at 37°C, followed by to detect hydrolysis of the benzylthio or hydroxyethyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antitumor vs. antifungal activity) may arise from assay conditions or structural variations. To address this:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) across studies .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzylthio vs. phenyl groups) using molecular docking (e.g., AutoDock Vina) to identify binding affinities to targets like EGFR or DHFR .
- Meta-Analysis : Pool data from multiple studies (e.g., antitumor IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
Q. What strategies optimize the compound’s synthetic yield under varying reaction conditions?
- Methodological Answer : Optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of benzylthio groups compared to acetonitrile .
- Catalyst Use : Ammonium acetate (5 mol%) improves condensation efficiency by stabilizing intermediates .
- Temperature Gradients : Stepwise heating (25°C → 60°C) reduces side products (e.g., disulfide formation) during benzylthio incorporation .
- Yield Tracking : Use integration of product vs. starting material signals to calculate real-time conversion rates .
Q. How can computational methods predict the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer : Apply tools like EPI Suite to estimate:
- Biodegradation Potential : Using BIOWIN models (scores >2.5 indicate rapid degradation) .
- Bioaccumulation : Log P values <3.5 (calculated via ChemAxon) suggest low bioaccumulation in aquatic organisms .
- Toxicity : QSAR models predict LC₅₀ for Daphnia magna; validate with acute toxicity assays per OECD Test No. 202 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require:
- Standardized Protocols : Use USP <1059> guidelines for solubility determination (shake-flask method, 24-hour equilibrium) .
- Particle Size Control : Sieve compounds to <50 µm to eliminate variability from crystallinity .
- pH-Dependent Studies : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo[3,4-d]Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
